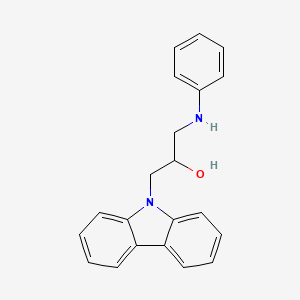
1-anilino-3-(9H-carbazol-9-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-anilino-3-(9H-carbazol-9-yl)-2-propanol, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) type IV. PDEs are enzymes that hydrolyze cAMP and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in a wide range of physiological processes. The inhibition of PDEs, particularly PDE4, has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mécanisme D'action
1-anilino-3-(9H-carbazol-9-yl)-2-propanol selectively inhibits PDE4, which is predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages. By inhibiting PDE4, 1-anilino-3-(9H-carbazol-9-yl)-2-propanol increases the intracellular concentration of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to promote the relaxation of smooth muscle cells.
Biochemical and physiological effects:
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-anilino-3-(9H-carbazol-9-yl)-2-propanol inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages, epithelial cells, and fibroblasts. In vivo studies have shown that 1-anilino-3-(9H-carbazol-9-yl)-2-propanol reduces airway hyperresponsiveness, eosinophilic inflammation, and mucus production in animal models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has several advantages for use in laboratory experiments. It is a well-characterized and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, there are also some limitations to its use. 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the effects of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol can be cell-type specific, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-anilino-3-(9H-carbazol-9-yl)-2-propanol. One area of interest is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of PDE4 in other physiological processes, such as memory and learning. Finally, there is interest in exploring the potential of PDE4 inhibitors, including 1-anilino-3-(9H-carbazol-9-yl)-2-propanol, in combination with other therapies for the treatment of inflammatory disorders.
Méthodes De Synthèse
The synthesis of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol involves the reaction of 9H-carbazole-9-carboxylic acid with aniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis of 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, 1-anilino-3-(9H-carbazol-9-yl)-2-propanol has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. It has been investigated as a potential treatment for asthma, COPD, psoriasis, and other inflammatory disorders.
Propriétés
IUPAC Name |
1-anilino-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,17,22,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORJWXUNKBLRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
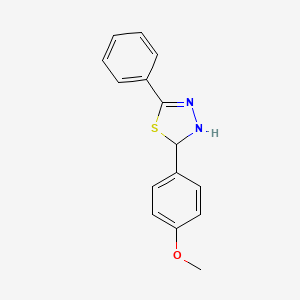
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
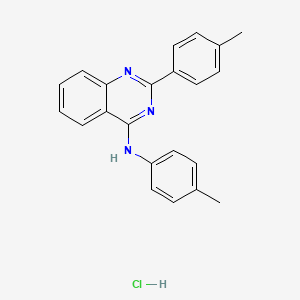
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)
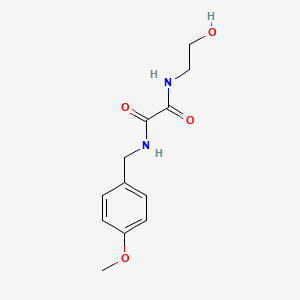
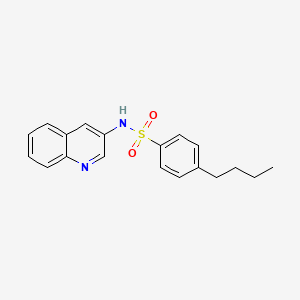
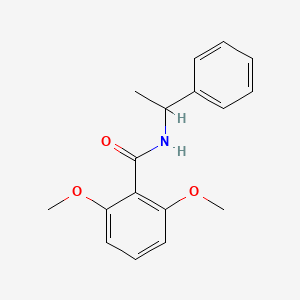
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)